molecular formula C9H16O3 B14429706 1,7-Dioxaspiro[5.5]undecan-3-ol CAS No. 83015-81-0

1,7-Dioxaspiro[5.5]undecan-3-ol

Cat. No.: B14429706
CAS No.: 83015-81-0
M. Wt: 172.22 g/mol
InChI Key: PSXHJXYOZUWYQY-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[55]undecan-3-ol is a chemical compound with a unique spirocyclic structure, characterized by a spiro linkage between two oxygen atoms and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol typically involves the reaction of diols with ketones or aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diol with a ketone, forming the spirocyclic acetal structure. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to industrial requirements, focusing on cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[5.5]undecan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols .

Scientific Research Applications

1,7-Dioxaspiro[5.5]undecan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dioxaspiro[5Its ability to undergo diverse chemical reactions and its presence in natural products further highlight its significance .

Properties

CAS No.

83015-81-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,7-dioxaspiro[5.5]undecan-3-ol

InChI

InChI=1S/C9H16O3/c10-8-3-5-9(12-7-8)4-1-2-6-11-9/h8,10H,1-7H2

InChI Key

PSXHJXYOZUWYQY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCC(CO2)O

Origin of Product

United States

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